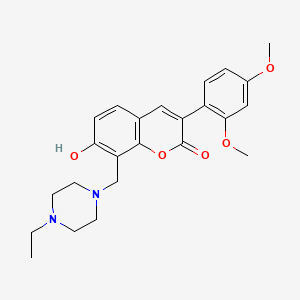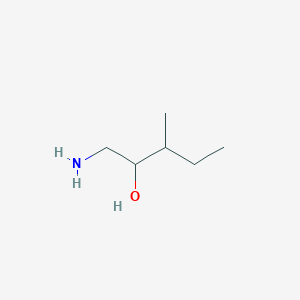
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide, also known as DMPT, is a synthetic compound that has gained attention due to its potential applications in scientific research.
Mécanisme D'action
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide acts as an activator of the mTOR pathway, which plays a crucial role in cell growth and survival. It also modulates the activity of ion channels in neurons, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, enhance the immune response, and modulate neuronal excitability. It has also been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and modulate neuronal excitability. However, it also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide research, including its potential applications in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders. Further studies are needed to determine its safety and efficacy, as well as its potential interactions with other drugs. Additionally, the development of new synthesis methods and analogs may lead to improved properties and applications.
Méthodes De Synthèse
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide is synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzaldehyde and malononitrile to form 2,4-dimethyl-3-cyanoacrylonitrile. This intermediate is then reacted with thiophene-2-carboxylic acid to form this compound.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been shown to modulate the activity of ion channels in neurons and enhance the immune response in mice.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-5-6-15(12(2)8-11)18-16(19)13(10-17)9-14-4-3-7-20-14/h3-9H,1-2H3,(H,18,19)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTZKSSDJXOGPP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=CS2)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2536755.png)




![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)


![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)

![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)